4-[[4-(4-Acetylphenyl)piperazin-1-yl]methyl]benzoic acid
Overview
Description
4-[[4-(4-Acetylphenyl)piperazin-1-yl]methyl]benzoic acid is an organic compound that features a piperazine ring substituted with an acetylphenyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(4-Acetylphenyl)piperazin-1-yl]methyl]benzoic acid typically involves the following steps:
Formation of the piperazine intermediate: This involves the reaction of 4-acetylphenylamine with piperazine under controlled conditions.
Coupling with benzoic acid: The intermediate is then reacted with benzoic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous flow processing: This method allows for the continuous production of the compound, which can be more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(4-Acetylphenyl)piperazin-1-yl]methyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ketone group in the acetyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[[4-(4-Acetylphenyl)piperazin-1-yl]methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-[[4-(4-Acetylphenyl)piperazin-1-yl]methyl]benzoic acid involves its interaction with specific molecular targets:
Receptor Binding: The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid: This compound is similar in structure but lacks the acetyl group.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, used as an acetylcholinesterase inhibitor.
Uniqueness
4-[[4-(4-Acetylphenyl)piperazin-1-yl]methyl]benzoic acid is unique due to the presence of both the acetylphenyl and benzoic acid moieties, which confer distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
4-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15(23)17-6-8-19(9-7-17)22-12-10-21(11-13-22)14-16-2-4-18(5-3-16)20(24)25/h2-9H,10-14H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATNOAKGJNXHIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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